molecular formula C13H21NS B1439354 BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- CAS No. 804427-92-7

BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]-

Cat. No.: B1439354
CAS No.: 804427-92-7
M. Wt: 223.38 g/mol
InChI Key: FBYDXDRRZQDHFH-UHFFFAOYSA-N
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Description

BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- is an organic compound with a complex structure that includes a phenyl ring substituted with a methanamine group and a sulfanyl group attached to a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially affecting their function. The phenyl ring and methanamine group can also interact with different pathways, influencing biological processes .

Comparison with Similar Compounds

  • BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- hydrochloride
  • 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanol

Uniqueness: BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- is unique due to its specific substitution pattern and the presence of both a sulfanyl group and a methanamine group.

Biological Activity

Overview

BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- is an organic compound characterized by its complex structure, which includes a phenyl ring with a methanamine group and a sulfanyl group attached to a branched alkyl chain. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

  • IUPAC Name : [3-methyl-4-(3-methylbutylsulfanyl)phenyl]methanamine
  • CAS Number : 804427-92-7
  • Molecular Formula : C13H21N1S1
  • Molecular Weight : 221.38 g/mol

The biological activity of BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfanyl group can form bonds with various biomolecules, potentially influencing their function. Additionally, the methanamine and phenyl groups may engage in interactions that affect different biological pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against Gram-positive bacteria
CytotoxicityIndications of cytotoxic effects in cancer cells
Neurotransmitter ModulationPossible effects on serotonin and dopamine pathways

Case Study: Cytotoxic Effects

A study conducted on structurally related compounds demonstrated significant cytotoxicity against human breast cancer cell lines. The mechanism was proposed to involve apoptosis induction through the activation of caspase pathways. While specific data on BENZENEMETHANAMINE is limited, the findings suggest a need for further exploration into its potential as an anticancer agent.

Synthesis and Industrial Applications

The synthesis of BENZENEMETHANAMINE typically involves multi-step organic reactions such as the Suzuki–Miyaura coupling reaction. Its applications extend beyond biological research into industrial domains, where it serves as a building block for more complex molecules and materials.

Properties

IUPAC Name

[3-methyl-4-(3-methylbutylsulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-10(2)6-7-15-13-5-4-12(9-14)8-11(13)3/h4-5,8,10H,6-7,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYDXDRRZQDHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)SCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667631
Record name 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804427-92-7
Record name 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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